2,3-Dihydrofuro[3,2-b]pyridin-5-amine: Structural Analysis, Physical Properties, and Applications in Medicinal Chemistry
2,3-Dihydrofuro[3,2-b]pyridin-5-amine: Structural Analysis, Physical Properties, and Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic modulation of a molecule's lipophilicity and conformational rigidity is paramount for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 2,3-Dihydrofuro[3,2-b]pyridin-5-amine (CAS: 95837-11-9) has emerged as a highly versatile bicyclic building block in medicinal chemistry[]. By fusing a dihydrofuran ring to a pyridine core, this scaffold effectively lowers the overall lipophilicity (LogP) compared to traditional carbocyclic analogs (such as indene derivatives) while providing an exocyclic amine handle for further synthetic elaboration[2].
This technical guide provides an in-depth analysis of its chemical properties, mechanistic reactivity, and validated experimental protocols for synthesizing advanced tricyclic therapeutics, including Melatonin Receptor (MT1/MT2) agonists and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.
Chemical Structure & Physical Properties
The architecture of 2,3-dihydrofuro[3,2-b]pyridin-5-amine is characterized by an electron-rich heteroaromatic system. The oxygen atom in the five-membered dihydrofuran ring donates electron density into the fused pyridine system via resonance, while the amino group at the 5-position acts as a strong activating group. This dual-electronic enrichment makes the pyridine nitrogen highly susceptible to electrophilic attack and subsequent cyclization reactions.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2,3-Dihydrofuro[3,2-b]pyridin-5-amine |
| CAS Number | 95837-11-9 |
| Molecular Formula | C7H8N2O[] |
| Molecular Weight | 136.15 g/mol [] |
| Melting Point | 129 – 131 °C (crystallized from hexane)[3] |
| Topological Polar Surface Area (TPSA) | 48.14 Ų[3] |
| LogP | 1.18[3] |
| Canonical SMILES | C1COC2=C1N=C(C=C2)N[] |
Mechanistic Reactivity & Synthetic Workflow
The primary utility of 2,3-dihydrofuro[3,2-b]pyridin-5-amine lies in its ability to serve as a precursor for complex tricyclic scaffolds, such as 1,2-dihydrofuro[2,3-e]imidazo[1,2-a]pyridines[4]. The exocyclic amine acts as the initial nucleophile in coupling reactions with α-haloketones (e.g., α-bromoacetophenone). Following the initial alkylation, the proximity of the pyridine nitrogen facilitates an intramolecular cyclization, forming the fused imidazole ring.
Fig 1: Synthetic workflow for tricyclic MT1/MT2 ligands from the dihydrofuro-pyridine core.
Validated Experimental Protocol: Tricyclic Core Assembly
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a 1,2-dihydrofuro[2,3-e]imidazo[1,2-a]pyridine derivative using 2,3-dihydrofuro[3,2-b]pyridin-5-amine. This methodology is designed as a self-validating system, incorporating specific causal reasoning for reagent selection[4].
Step-by-Step Methodology
1. Reagent Preparation & Initiation:
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Action: In a dry, round-bottom flask, combine 2,3-dihydrofuro[3,2-b]pyridin-5-amine (500 mg, 3.67 mmol), 2-bromo-1-phenylethanone (1.10 g, 5.51 mmol), and p-toluenesulfonic acid (p-TsOH) monohydrate (70 mg, 0.37 mmol) in anhydrous toluene (30 mL)[4].
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Causality: p-TsOH acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the α-bromoacetophenone, significantly increasing its electrophilicity and lowering the activation energy required for the initial nucleophilic attack by the exocyclic amine.
2. Reflux & Cyclization:
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Action: Equip the flask with a Dean-Stark trap and reflux condenser. Stir the mixture vigorously at reflux (approx. 110 °C) for 12 hours[4].
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Causality: Toluene is selected because its boiling point provides the optimal thermal energy to drive the endothermic intramolecular cyclization step. The Dean-Stark apparatus allows for the azeotropic removal of water generated during the condensation, pushing the reaction equilibrium forward according to Le Chatelier's principle.
3. Quenching & Neutralization:
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Action: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the aqueous phase reaches a pH of ~8[4].
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Causality: Neutralization is critical. It quenches the p-TsOH catalyst and neutralizes the hydrobromic acid (HBr) byproduct. If left acidic, the newly formed imidazo[1,2-a]pyridine core (which is basic) would protonate and partition into the aqueous layer during extraction, drastically reducing the yield.
4. Extraction & Purification:
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Action: Extract the biphasic mixture with Ethyl Acetate (EtOAc) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure[4]. Purify via silica gel column chromatography.
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Validation: Monitor the fractions via LC-MS to confirm the mass of the target tricyclic derivative. The expected yield is approximately 47%[4].
Applications in Advanced Therapeutics
Melatonin Receptor (MT1/MT2) Agonists
In the development of sleep-promoting agents, high lipophilicity often leads to poor metabolic stability and off-target toxicity. By replacing a highly lipophilic indene core with the imidazo[1,2-a]pyridine core derived from 2,3-dihydrofuro[3,2-b]pyridin-5-amine, researchers successfully lowered the Log D of the resulting MT1/MT2 ligands[2]. This structural optimization resulted in compounds with excellent metabolic stability against human hepatic microsomes (3 μL/min/mg) and superior blood-brain barrier (BBB) penetration, achieving an oral bioavailability of 19.7% in rat models[5].
HPK1 (MAP4K1) Inhibitors in Immuno-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) is a critical negative regulator of T-cell and B-cell receptor signaling[6]. Upon immune cell activation, HPK1 phosphorylates adapter proteins like BLNK and SLP-76, which blocks downstream signal transmission and suppresses immune cell proliferation[7].
2,3-Dihydrofuro[3,2-b]pyridin-5-amine is utilized as a foundational building block to synthesize fused bicyclic pyrrolinone compounds[6]. These derivatives act as potent, selective inhibitors of the HPK1 ATP-binding pocket. By inhibiting HPK1, these compounds disrupt the negative feedback loop, thereby enhancing anti-tumor immunity—a highly sought-after mechanism in modern cancer immunotherapy[7].
Fig 2: Mechanism of HPK1 inhibition by dihydrofuro-pyridine derivatives in immune cells.
References
- BOC Sciences: "CAS 95837-11-9 (2,3-dihydrofuro[3,2-b]pyridin-5-amine)
- Journal of Medicinal Chemistry - ACS Publications: "Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2)
- LookChem: "CAS No.
- Source: epo.
